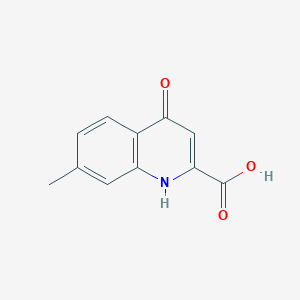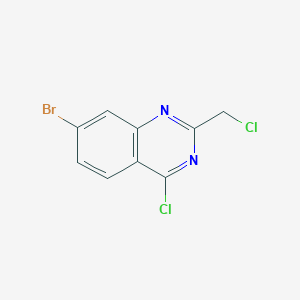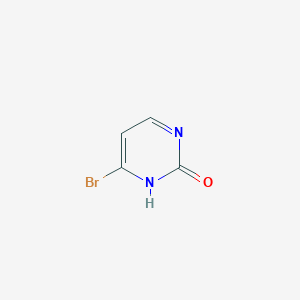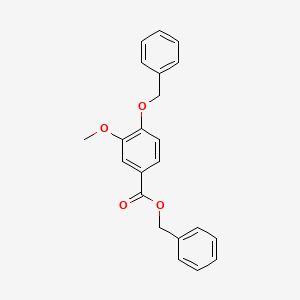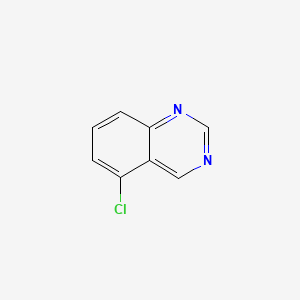
5-Chloroquinazoline
Descripción general
Descripción
5-Chloroquinazoline is a derivative of quinazoline, a class of organic compounds that are part of the heterocyclic fused rings . Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .Molecular Structure Analysis
The molecular formula of 5-Chloroquinazoline is C8H5ClN2 . It has a molecular weight of 164.59 g/mol . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .Chemical Reactions Analysis
Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloroquinazoline is 164.59 g/mol . Its molecular formula is C8H5ClN2 . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .Aplicaciones Científicas De Investigación
Metal-Catalyzed Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: Halogenated quinazolinones and quinazolines, such as 5-Chloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application: These reactions involve the use of halogenated quinazolinones and quinazolines or their tosylate derivatives . The specific method depends on the type of cross-coupling reaction being performed .
- Results or Outcomes: These methods have been used to generate novel polysubstituted derivatives with potential application in pharmaceuticals and materials .
Therapeutic Agents in Cancer Treatment
- Scientific Field: Medicinal and Pharmaceutical Chemistry
- Summary of Application: Quinazoline derivatives, including 5-Chloroquinazoline, have shown promise as potential therapeutic agents in cancer treatment . They have been used in targeted therapy directed at specific molecular pathways .
- Methods of Application: The specific method of application would depend on the type of cancer and the specific molecular pathway being targeted .
- Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These drugs have shown effectiveness in treating various types of cancer .
Direcciones Futuras
Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . Bacterial energy metabolism has also become a promising target for next-generation tuberculosis chemotherapy .
Propiedades
IUPAC Name |
5-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNQWWHXMVWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617816 | |
| Record name | 5-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinazoline | |
CAS RN |
7556-90-3 | |
| Record name | 5-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



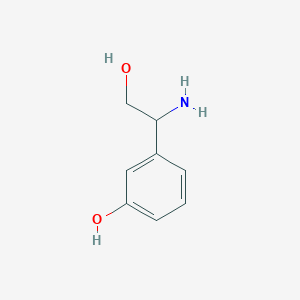
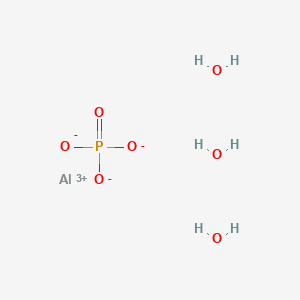
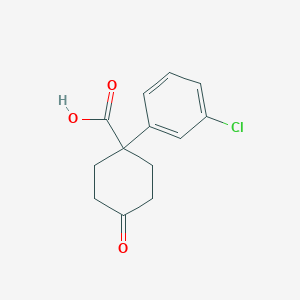
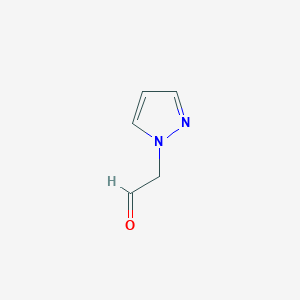
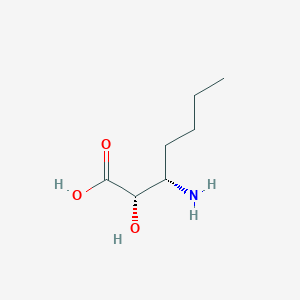
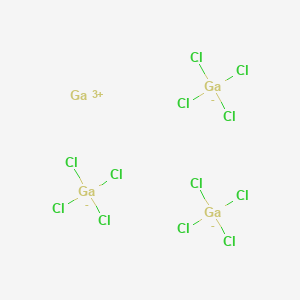
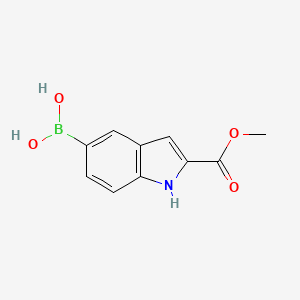
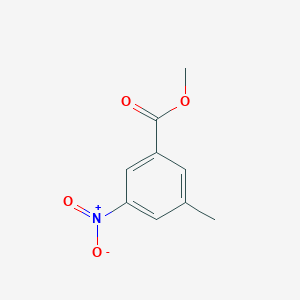
![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)
